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Compound of Interest

Compound Name: 2-Menthene

Cat. No.: B1252811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Menthene, a monoterpene of significant interest in chemical research and drug development.
The information presented herein is intended to serve as a core reference for the identification,
characterization, and quality control of this compound. This document details the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Menthene,
along with the experimental protocols for acquiring these spectra.

Introduction to 2-Menthene

2-Menthene (CioH1s) is a cyclic monoterpene with a molecular weight of approximately 138.25
g/mol . It exists as cis and trans isomers, arising from the relative orientation of the methyl and
isopropyl groups on the cyclohexene ring. As a member of the terpene family, 2-Menthene is a
component of some essential oils and serves as a versatile chiral building block in organic
synthesis. Accurate spectroscopic analysis is paramount for distinguishing between its isomers
and ensuring purity in various applications.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Menthene, organized for clarity
and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Menthene.

The chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference,

and coupling constants (J) are given in Hertz (Hz).

IH NMR (Proton NMR) Data

Chemical Shift (d)

Coupling Constant

Proton Assignment Multiplicity
ppm (J) Hz

H-2 5.30-5.50 m

H-3 5.30-5.50 m

H-1 2.00-2.20 m

H-4 1.80-2.00 m

H-5 (ax) 1.10 - 1.30 m

H-5 (eq) 1.60-1.80 m

H-6 (ax) 1.10 - 1.30 m

H-6 (eq) 1.60 - 1.80 m

CH(CHs)2 1.40-1.60 m

CH(CHs)2 0.85-0.95 d ~6.5
CH(CH3)2 0.75-0.85 d ~6.5
C-1-CHs 0.95-1.05 d ~7.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent, concentration, and specific isomer (cis/trans).

13C NMR (Carbon-13 NMR) Data
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Carbon Assignment Chemical Shift () ppm
C-2 125.0 - 127.0

C-3 133.0-135.0

C-1 40.0-42.0

C-6 30.0-32.0

C-4 34.0-36.0

C-5 25.0-27.0

CH(CH3)2 32.0-34.0

CH(CHs)2 20.0 - 22.0

C-1-CHs 21.0-23.0

Note: The chemical shifts are approximate and can differ based on experimental conditions and

the specific isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

key absorption bands for 2-Menthene are listed below.

Frequency (cm~1) Vibration Type Functional Group

3015 - 3030 C-H Stretch =C-H (alkene)

2850 - 2960 C-H Stretch C-H (alkane)

1650 - 1670 C=C Stretch C=C (alkene)

1440 - 1465 C-H Bend -CH2-

1365 - 1385 C-H Bend -CH(CH?3)2 (isopropyl)

800 - 840 =C-H Bend =C-H out-of-plane
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Menthene (Molecular Weight: 138.25), the electron ionization (El) mass
spectrum typically shows the following significant fragments (m/z).

m/z Relative Intensity (%) Possible Fragment
138 15-25 [M]* (Molecular lon)

123 20-30 [M - CHs]*

95 100 [M - CsH7]* (Base Peak)
81 40 - 60 [CeHo]*

67 30-50 [CsH7]*

55 20 - 40 [CaH7]*

41 30 -50 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-Menthene.

NMR Spectroscopy

Sample Preparation:

» Weigh approximately 10-20 mg of purified 2-Menthene into a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) to the NMR tube.
o Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.
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e 'HNMR:

o Pulse Program: Standard single-pulse sequence.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64 scans, depending on the sample concentration.
e 13C NMR:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-
noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:
e Neat Liquid: Place a drop of neat 2-Menthene between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): Apply a small drop of the sample directly onto the ATR
crystal.

Instrumentation and Data Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Scan Range: 4000-400 cm™1.

¢ Resolution: 4 cmm™1.
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e Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A
background spectrum of the clean salt plates or ATR crystal should be acquired prior to the
sample measurement.

Mass Spectrometry (MS)

Sample Introduction and lonization:

« Inject a dilute solution of 2-Menthene in a volatile solvent (e.g., dichloromethane or hexane)
into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

e The sample is vaporized and separated on the GC column before entering the MS source.
« lonization is typically achieved by Electron lonization (El) at 70 eV.
Instrumentation and Data Acquisition:

e GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for
separating terpenes.

o Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher
temperature (e.g., 250°C) to ensure elution of the compound.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

e Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a compound like 2-Menthene.
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Caption: Logical workflow for the spectroscopic analysis of 2-Menthene.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Menthene: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252811#spectroscopic-data-of-2-menthene-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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